molecular formula C9H11ClO B1600271 3-(3-Chlorophenyl)propan-1-ol CAS No. 22991-03-3

3-(3-Chlorophenyl)propan-1-ol

Cat. No. B1600271
CAS RN: 22991-03-3
M. Wt: 170.63 g/mol
InChI Key: XPEMWIXPCKLTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Chlorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11ClO . It is also known as “Pitolisant Impurity 10” and "Benzenepropanol, 3-chloro-" .


Synthesis Analysis

The synthesis of “3-(3-Chlorophenyl)propan-1-ol” involves the reaction of “3-(3-chlorophenyl)propanoic acid” with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C under an inert atmosphere .


Molecular Structure Analysis

The molecular weight of “3-(3-Chlorophenyl)propan-1-ol” is 170.64 . The InChI code for this compound is "1S/C9H11ClO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2" .


Physical And Chemical Properties Analysis

“3-(3-Chlorophenyl)propan-1-ol” has a density of 1.2±0.1 g/cm3 . The boiling point is 270.7±15.0 °C at 760 mmHg . The flash point is 117.5±20.4 °C .

Scientific Research Applications

Preparation of Aldo-Keto Reductase Inhibitors

“3-(3-Chlorophenyl)propan-1-ol” is used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives, which serve as Aldo-Keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in detoxification processes, and their inhibitors have potential therapeutic applications.

Chemical Synthesis

This compound can be used in various chemical synthesis processes. For instance, it can be used in the selective formation of propan-1-ol from propylene via a chemical process . This highlights its role in the production of other important chemical compounds.

Antimicrobial Applications

While not directly related to “3-(3-Chlorophenyl)propan-1-ol”, it’s worth noting that similar compounds like Propan-1-ol have been found to have antimicrobial properties . It’s possible that “3-(3-Chlorophenyl)propan-1-ol” could have similar applications, but further research would be needed to confirm this.

Material for Further Derivatives

“3-(3-Chlorophenyl)propan-1-ol” can serve as a starting material for the synthesis of further derivatives. For example, it can be used to produce compounds like “3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol” and "3-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol" . These derivatives can have a variety of applications in different fields of research.

properties

IUPAC Name

3-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEMWIXPCKLTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433708
Record name 3-(3-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)propan-1-ol

CAS RN

22991-03-3
Record name 3-(3-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of lithium aluminum hydride (2.08 g, 54.7 mmol) in THF (100 mL) was cooled to −78 C. A solution of 3-chlorocinnamic acid (5.00 g, 27.4 mmol) in THF (25 mL) was added dropwise. The cold bath was removed and the mixture was warmed to room temperature. After 6 h, the reaction was quenched by addition of sodium sulfate decahydrate and the mixture was stirred overnight. The solids were removed by filtration with the aid of EtOAc and the organic solution was washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to yield 3-(3-chloro-phenyl)-propan-1-ol (5.17 g) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.30-7.07 (m, 4H), 5.06 (bs, 1H), 3.67 (m, 2H), 2.69 (m, 2H), 1.89 (m, 2H).
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(3-Chlorophenyl)propionic acid (5.00 g) was dissolved in tetrahydrofuran (100 ml), a tetrahydrofuran-borane.tetrahydrofuran solution (1 mol/l, 34.5 ml) was added dropwise to the mixture under ice-cooling, and the mixture was stirred under ice-cooling for 30 min, and further at room temperature for 15 hr. To the reaction mixture was added water, 1 mol/l aqueous hydrochloric acid solution was added, and the mixture was extracted with ethyl acetate, washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the object product (3.48 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
34.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)propan-1-ol
Reactant of Route 2
3-(3-Chlorophenyl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(3-Chlorophenyl)propan-1-ol
Reactant of Route 4
3-(3-Chlorophenyl)propan-1-ol
Reactant of Route 5
3-(3-Chlorophenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(3-Chlorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.